Carboxylesterase 2 (CE2) Inhibitory Potency: Ki = 42 nM and IC50 = 20 nM in Human Liver Microsomes
Methyl 3-amino-4,5-diethoxybenzoate exhibits potent, competitive inhibition of human carboxylesterase 2 (CE2) with a Ki value of 42 nM and an IC50 of 20 nM in human liver microsomes using fluorescein diacetate as the substrate [1]. While no publicly available, directly comparable Ki or IC50 data for methyl 3-amino-4,5-dimethoxybenzoate (CAS 148546-85-4) or methyl 2-amino-4,5-diethoxybenzoate (CAS 20197-71-1) against CE2 were identified in the current search, this absence of evidence itself constitutes a differentiation factor: the diethoxy analog possesses a validated and quantifiable target engagement profile for CE2 that is not currently established in the peer-reviewed or database record for its methoxy or positional-isomer counterparts [2].
| Evidence Dimension | CE2 Enzyme Inhibition – Affinity (Ki) and Potency (IC50) |
|---|---|
| Target Compound Data | Ki = 42 nM; IC50 = 20 nM |
| Comparator Or Baseline | Methyl 3-amino-4,5-dimethoxybenzoate (CAS 148546-85-4): No CE2 inhibition data available; Methyl 2-amino-4,5-diethoxybenzoate (CAS 20197-71-1): No CE2 inhibition data available |
| Quantified Difference | 42 nM Ki versus no publicly available data for comparators |
| Conditions | Human liver microsomes, fluorescein diacetate substrate, 10 min preincubation |
Why This Matters
Procurement of methyl 3-amino-4,5-diethoxybenzoate is justified when CE2 inhibition studies are required, as it is the only analog among close structural relatives with a quantifiable and publicly documented potency value in this assay system.
- [1] BindingDB. (n.d.). BDBM50154561 (CHEMBL3774603): Affinity Data for Methyl 3-amino-4,5-diethoxybenzoate – Ki = 42 nM, IC50 = 20 nM (Human CE2, Liver Microsomes). View Source
- [2] BindingDB Search Results for Methyl 3-amino-4,5-dimethoxybenzoate and Methyl 2-amino-4,5-diethoxybenzoate. (n.d.). View Source
